6-Methyl-2-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid
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Overview
Description
6-Methyl-2-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid is a complex organic compound with a unique structure that combines quinoline, benzoxazole, and carboxylic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-methylphenylamine with 2-aminobenzoic acid to form the benzoxazole ring. This intermediate is then reacted with 6-methylquinoline-4-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Halogenated derivatives of the aromatic rings.
Scientific Research Applications
6-Methyl-2-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 6-Methyl-2-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid
- 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid
- 6-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid
Uniqueness
6-Methyl-2-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid is unique due to the presence of the benzoxazole ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or unique material properties .
Properties
Molecular Formula |
C25H18N2O3 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
6-methyl-2-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C25H18N2O3/c1-14-3-6-16(7-4-14)24-20-12-17(8-10-22(20)27-30-24)23-13-19(25(28)29)18-11-15(2)5-9-21(18)26-23/h3-13H,1-2H3,(H,28,29) |
InChI Key |
UICJOSRMANDMSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C4=NC5=C(C=C(C=C5)C)C(=C4)C(=O)O |
Origin of Product |
United States |
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